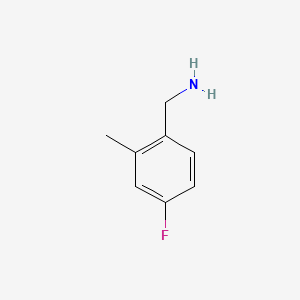

4-Fluoro-2-methylbenzylamine

Overview

Description

Synthesis Analysis

The synthesis of 4-Fluoro-2-methylbenzylamine and its derivatives has been explored in various studies. One approach described the synthesis of 4-[(18)F]fluorobenzylamine ([(18)F]FBA) through transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile ([(18)F]FBN), which was extended to borohydride exchange resin (BER) for automated syntheses . Another study reported the synthesis of a 4-[18F]fluorobenzyl analogue of DASB, a serotonin transporter ligand, by incorporating p-[18F]fluorobenzyl iodide into the DASB precursor . Additionally, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and its sulfone and sulfonamide derivatives were achieved through regioselective metallation and nucleophilic aromatic substitution .

Molecular Structure Analysis

The molecular structure of 2-fluorobenzylamine was investigated using rotational spectroscopy and quantum chemical methods, revealing the presence of two stable conformers. The global minimum conformer is stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group, while the second conformer exhibits a tunneling motion between two equivalent positions .

Chemical Reactions Analysis

The reactivity of 4-fluorobenzylamine derivatives has been studied in the context of their potential as building blocks for radiotracers and other bioactive compounds. For instance, [(18)F]FBA was used to synthesize thiol-reactive prosthetic groups and as a building block for the synthesis of Hsp90 inhibitor [(18)F] GA . The reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines were also investigated, leading to the formation of fully substituted tetraamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure and reactivity. The presence of the fluorine atom influences the flexibility and tunneling pathways of the molecule, as demonstrated by the increased tunneling splitting observed in 2-fluorobenzylamine compared to its non-fluorinated counterpart . The synthesis methods developed for these compounds, including those for radiolabeled derivatives, highlight their stability and suitability for further chemical modifications .

Scientific Research Applications

Pharmacology and Pharmacokinetics

4-Fluoro-2-methylbenzylamine derivatives show significant potential in pharmacology. For instance, CERC-301, a derivative, exhibits high binding affinity specific to GluN2B, demonstrating efficacy in pharmacodynamic studies for major depressive disorders. This compound has been characterized for its preclinical pharmacodynamic and pharmacokinetic properties, showing promise in clinical trials for depression treatment (Garner et al., 2015).

Synthesis and Configuration

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. For example, it has been used in the synthesis and determination of absolute configurations of specific enantiomers of pharmaceuticals, like flosequinan, a heart failure medication (Morita et al., 1994).

Chemical Synthesis Techniques

The compound plays a crucial role in advanced synthesis techniques. A practical synthesis method for 4-Fluoro-2-(methylthio)benzylamine and its sulfone and sulfonamide derivatives has been reported, showcasing its versatility in chemical synthesis (Perlow et al., 2007).

Heterogeneous Oxidant Applications

It's also used in the synthesis of selective and efficient heterogeneous oxidants. N-Methylbenzylammonium fluorochromate(VI), synthesized using N-methylbenzylamine, shows selectivity in the oxidation of aryl alcohols under mild conditions (Kassaee et al., 2004).

Chiral Auxiliary in Synthesis

This compound derivatives are used as chiral auxiliaries in the synthesis of pharmaceutical compounds. For example, (S)-(-)-α-Methylbenzylamine was used as a chiral auxiliary in the synthesis of isoquinoline alkaloids, demonstrating the compound's utility in enantioselective synthesis (Ziółkowski et al., 1999).

Organic-Inorganic Hybrid Materials

In materials science, this compound derivatives have been used to create organic-inorganic hybrid materials with unique properties. For instance, a single-layered hybrid compound [(FBMA)2PbBr4] was synthesized, showing reversible phase transition and intense fluorescent properties (Hao et al., 2019).

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-2-methylbenzylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .

Mode of Action

It is known that the compound interacts with its target, trypsin-1, leading to changes in the protein’s activity

Result of Action

Given its target, it is likely to influence processes regulated by Trypsin-1, potentially including protein digestion and other biological processes .

properties

IUPAC Name |

(4-fluoro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDTUDLZKZTPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392690 | |

| Record name | 4-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771574-00-6 | |

| Record name | 4-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

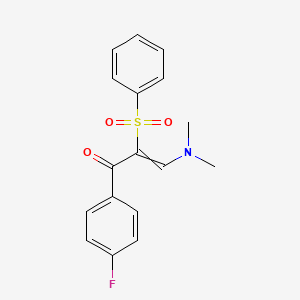

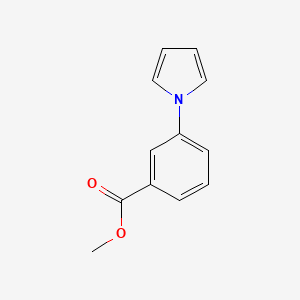

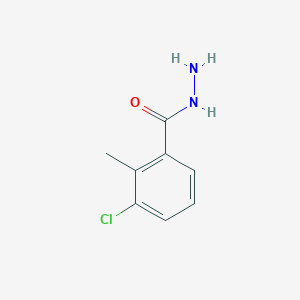

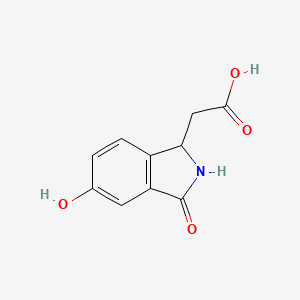

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-[(2-nitroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306679.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)